1,2,5-Thiadiazole-3,4-diamine

Descripción general

Descripción

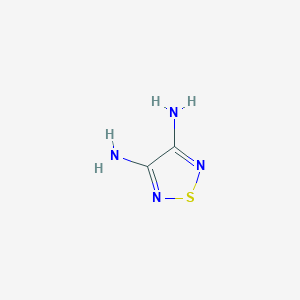

1,2,5-Thiadiazole-3,4-diamine is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms The 1,2,5-thiadiazole structure is one of the four possible isomers of thiadiazole, with the nitrogen atoms positioned at the 1 and 2 positions and the sulfur atom at the 5 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,5-Thiadiazole-3,4-diamine can be synthesized through several methods. One common approach involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazonoyl chloride derivatives in absolute ethanol in the presence of triethylamine .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Análisis De Reacciones Químicas

1,2,5-Thiadiazole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Alkyl halides or acid chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted thiadiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1,2,5-Thiadiazole-3,4-diamine can be synthesized through several methods. A common approach involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as catalysts. This method emphasizes the importance of optimizing reaction conditions to achieve high yields and purity.

Synthetic Routes

| Method | Description |

|---|---|

| Dithiocarbamate Reaction | Involves hydrazine sulfate and magnesium oxide nanoparticles as catalysts. |

| Microwave-Assisted Synthesis | Enhances reaction rates and efficiency for large-scale production. |

| Oxidation/Reduction/Substitution | Can undergo various reactions to produce oxidized derivatives or substituted thiadiazoles. |

Biological Properties

This compound exhibits significant biological activities that have been the subject of extensive research. Its cytotoxic effects have been documented against various human cancer cell lines, including hepatocellular carcinoma and lung carcinoma. The compound's mechanism of action is believed to involve interactions with biomolecules and modulation of biochemical pathways.

Anticancer Activity

Research indicates that this compound has shown promise as an anticancer agent due to its ability to induce cytotoxicity in cancer cells. Studies have demonstrated its effectiveness against multiple cancer types through mechanisms such as enzyme inhibition and alterations in gene expression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Derivatives of 1,2,5-thiadiazole have exhibited significant antibacterial and antifungal activities against various pathogens. For instance, certain derivatives have shown higher activity than standard drugs like itraconazole against Gram-positive and Gram-negative bacteria .

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications:

- Material Science : It is explored for developing materials with specific electronic and optical properties.

- Pharmaceuticals : Its derivatives are being studied as potential candidates for drug development targeting various diseases due to their broad spectrum of biological activities .

Case Studies

Several studies highlight the potential applications of this compound:

- Anticancer Research : A study demonstrated that the compound significantly inhibited the proliferation of hepatocellular carcinoma cells through apoptosis induction.

- Antimicrobial Studies : Research on substituted thiadiazoles revealed promising antibacterial effects against resistant strains of bacteria, suggesting potential therapeutic uses in treating infections .

- Material Development : Investigations into the electronic properties of thiadiazole derivatives have led to advancements in organic electronics and photonic devices.

Mecanismo De Acción

The mechanism of action of 1,2,5-thiadiazole-3,4-diamine involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparación Con Compuestos Similares

1,2,5-Thiadiazole-3,4-diamine can be compared with other thiadiazole isomers, such as:

- 1,2,3-Thiadiazole

- 1,2,4-Thiadiazole

- 1,3,4-Thiadiazole

Uniqueness:

- This compound : Known for its specific positioning of nitrogen and sulfur atoms, which imparts unique chemical reactivity and biological activity.

- 1,2,3-Thiadiazole : Differently positioned nitrogen atoms, leading to distinct chemical properties.

- 1,2,4-Thiadiazole : Another isomer with unique reactivity due to the different arrangement of nitrogen and sulfur atoms.

- 1,3,4-Thiadiazole : The most common isomer, widely studied for its medicinal properties .

Each isomer has its own set of applications and properties, making them valuable in different contexts.

Actividad Biológica

1,2,5-Thiadiazole-3,4-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by a thiadiazole ring structure that confers unique chemical properties. The presence of amino groups enhances its reactivity and interaction with biological targets. Thiadiazole derivatives are known for their ability to cross cellular membranes due to their mesoionic nature, allowing them to engage effectively with various biomolecules .

Biological Activities

-

Anticancer Activity :

- Cytotoxic Effects : this compound has demonstrated significant cytotoxic effects against several human cancer cell lines including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast carcinoma (MCF-7). Studies report IC50 values ranging from 5 to 15 μM for these cell lines .

- Mechanism of Action : The compound is believed to induce apoptosis through mitochondrial pathways and may inhibit specific enzymes involved in cancer cell proliferation .

-

Antimicrobial Properties :

- Research indicates that thiadiazole derivatives exhibit antimicrobial activity against a range of pathogens. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentration (MIC) values for some derivatives are reported to be lower than standard antibiotics .

- Anti-inflammatory Effects :

The biological activity of this compound can be attributed to several biochemical interactions:

- Enzyme Inhibition : It interacts with various enzymes that are crucial for cellular metabolism and signaling pathways.

- Gene Expression Modulation : The compound may affect gene expression related to cell cycle regulation and apoptosis .

- Cell Membrane Interaction : Its mesoionic nature allows it to penetrate cell membranes effectively, facilitating its interaction with intracellular targets .

Case Studies

Several studies have investigated the efficacy of this compound and its derivatives:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its ability to cross cellular membranes. Future studies should focus on identifying specific transporters involved in its uptake and distribution within the body .

Propiedades

IUPAC Name |

1,2,5-thiadiazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLXKLUYTPGIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448272 | |

| Record name | 1,2,5-thiadiazole-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55904-36-4 | |

| Record name | 1,2,5-thiadiazole-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 1,2,5-Thiadiazole-3,4-diamine is exposed to light under very low temperatures?

A: Research indicates that when this compound is irradiated with UV light in a low-temperature matrix (argon or krypton) environment, it undergoes photodecomposition. [] This process generates several products, including the novel diazenecarbothialdehyde (HNNCHS) and its isomer H2NNC(NS). [] Interestingly, this photodecomposition pathway differs from that of the structurally similar 1,2,4-thiadiazole-3,5-diamine, highlighting the impact of subtle structural variations on photochemical reactivity. []

Q2: How was diazenecarbothialdehyde (HNNCHS) identified in these experiments?

A: The identification of the highly reactive HNNCHS, never before observed experimentally, was achieved through a combination of techniques. [] Infrared (IR) spectroscopy of the irradiated low-temperature matrix revealed distinct absorption bands. These bands were then compared to computationally predicted IR spectra of potential photoproducts. The close match between the experimental spectrum and the calculated spectrum for HNNCHS, alongside supporting evidence from comparisons with similar known molecules, confirmed its presence. [] This discovery underscores the power of combining experimental spectroscopy with high-level computational chemistry for characterizing novel, reactive species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.